molecular formula C19H24N4O4 B11194612 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide

2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B11194612
M. Wt: 372.4 g/mol
InChI Key: BQFMXOLYDPGFEP-UHFFFAOYSA-N
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Description

2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxymethyl group, a morpholinyl group, and a dihydropyrimidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-morpholin-4-yl-phenylamine with 2-hydroxy-3-methoxy-5-nitro-benzaldehyde in an ethanol solution under reflux conditions . The resulting intermediate is then further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-phenylamine: Shares the morpholinyl group and phenylamine structure.

    2-Hydroxy-3-methoxy-5-nitro-benzaldehyde: Contains similar functional groups and is used in the synthesis of the target compound.

Uniqueness

2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H24N4O4/c1-14-5-3-4-6-16(14)21-17(24)12-23-18(25)11-15(13-26-2)20-19(23)22-7-9-27-10-8-22/h3-6,11H,7-10,12-13H2,1-2H3,(H,21,24)

InChI Key

BQFMXOLYDPGFEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)COC

Origin of Product

United States

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